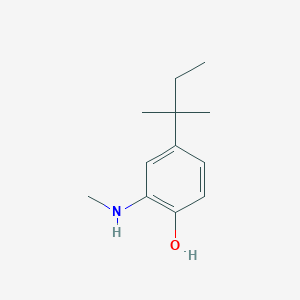

2-(Methylamino)-4-tert-pentylphenol

Description

2-(Methylamino)-4-tert-pentylphenol is a phenolic derivative characterized by a methylamino group (–NHCH₃) at the ortho position (C2) and a bulky tert-pentyl (–C(CH₃)₂CH₂CH₃) substituent at the para position (C4) of the aromatic ring.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(methylamino)-4-(2-methylbutan-2-yl)phenol |

InChI |

InChI=1S/C12H19NO/c1-5-12(2,3)9-6-7-11(14)10(8-9)13-4/h6-8,13-14H,5H2,1-4H3 |

InChI Key |

UVMOODVLVWRFSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Binding Affinity and Potency

A critical comparison can be drawn with derivatives of 2-phenylquinazolinones, where substituent size and position significantly influence activity. For example:

- Derivative 42 (3.4 µM potency): Features a para-amino group that anchors into the CDK9 active site via hydrogen bonds .

- Derivative 41 (6.2 µM potency): Replaces the para-amino group with a bulkier 2-(methylamino) ethanol substituent, disrupting key interactions and reducing potency by two-fold .

Implication for 2-(Methylamino)-4-tert-pentylphenol: The tert-pentyl group at C4 is significantly larger than the substituents in the above derivatives.

Functional Group Positioning in Phenolic Derivatives

- 2-((p-Tolylamino)methyl)phenol (): This compound has a phenolic hydroxyl group at C2 and a p-tolylamino-methyl substituent at C1. Unlike this compound, its methylamino group is part of a benzylamine moiety, altering electronic properties and solubility .

- This highlights how backbone flexibility (aromatic vs. aliphatic) affects conformational stability and target selectivity .

Methylamino Group in Cathinone Derivatives

Compounds like Pentedrone and Pentylone () contain a 2-(methylamino) group on a ketone backbone. These cathinones exhibit stimulant effects due to their structural similarity to amphetamines, underscoring that the methylamino group’s pharmacological impact depends on its molecular context (e.g., phenol vs. ketone) .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Steric Effects : Bulkier substituents like tert-pentyl may reduce target engagement but enhance metabolic stability or membrane permeability due to lipophilicity.

- Backbone Flexibility: Phenolic derivatives (e.g., this compound) likely exhibit rigid binding modes compared to aliphatic analogs like Methoxmetamine .

- Functional Group Synergy: The methylamino and hydroxyl groups in phenolic compounds could enable dual hydrogen-bonding interactions, a feature absent in cathinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.